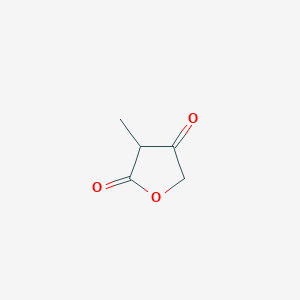

3-Methyl-furan-2,4-dione

描述

3-Methyl-furan-2,4-dione is an organic compound with the molecular formula C5H6O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-furan-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2,4-pentanedione with a suitable oxidizing agent to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial production.

化学反应分析

Types of Reactions

3-Methyl-furan-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

科学研究应用

Food Chemistry

Flavor and Aroma Studies

3-Methyl-furan-2,4-dione has been studied for its impact on the flavor profile of food products. Research indicates that it contributes to the aroma of oxidized oils, particularly soybean oil. The compound is formed during the photooxidation process, which leads to the generation of strong aromas that can influence consumer perception of food quality .

Detection Methods

In food safety contexts, methods have been developed for the simultaneous analysis of furan and its derivatives, including this compound. Techniques such as Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to detect these compounds in various food matrices. The efficiency and recovery rates of these methods are crucial for ensuring accurate assessments of potential health risks associated with furan derivatives .

Atmospheric Chemistry

Atmospheric Degradation Studies

Research has shown that this compound plays a role in atmospheric chemistry, particularly concerning its degradation products and their environmental impact. Studies indicate that this compound can contribute to secondary organic aerosol (SOA) formation when subjected to atmospheric oxidation processes. The yield of SOA from reactions involving this compound has been quantified, providing insights into its potential effects on air quality and climate .

Health Risk Assessments

Given that furan and its derivatives have been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans, understanding their atmospheric behavior is essential for evaluating health risks associated with exposure through environmental pathways .

Biofuel Research

Alternative Biofuels

The potential of this compound as a component in biofuels has garnered attention due to its favorable properties. Methyl-substituted furans are being explored as promising candidates for next-generation biofuels because they can be derived from renewable biomass sources. Their combustion characteristics and emissions profiles are critical areas of ongoing research aimed at developing sustainable fuel alternatives .

Data Tables

| Application Area | Key Findings | Methodology Used |

|---|---|---|

| Food Chemistry | Contributes to aroma in oxidized oils; detected using SPME-GC-MS | SPME-GC-MS |

| Atmospheric Chemistry | Involved in SOA formation; quantified yields during oxidation reactions | Atmospheric degradation studies |

| Biofuel Research | Explored as a renewable biofuel component; favorable combustion properties | Combustion and emissions profiling |

Case Studies

- Flavor Impact Study : A study on the effect of this compound on soybean oil revealed that its presence significantly alters the sensory properties of the oil post-oxidation. Researchers utilized sensory evaluation alongside chemical analysis to establish this relationship.

- Atmospheric Reaction Analysis : A study demonstrated that the reaction of this compound under simulated atmospheric conditions produced measurable SOA yields. This research employed advanced analytical techniques to assess the chemical transformations occurring in ambient air.

- Biofuel Feasibility Study : Investigations into the use of methyl-substituted furans as biofuels indicated that blending them with conventional fuels could enhance performance while reducing harmful emissions.

作用机制

The mechanism of action of 3-Methyl-furan-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also form complexes with metal ions or other molecules, influencing its reactivity and biological activity .

相似化合物的比较

Similar Compounds

2-Methyloxolane: A similar compound with a different substitution pattern, used as a green solvent in various applications.

3-Methyloxolane-2,5-dione: Another derivative with a different ring structure, studied for its biochemical properties.

Uniqueness

3-Methyl-furan-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.

生物活性

3-Methyl-furan-2,4-dione, also known as 3-methylfuran-2,4-dione or 3-MF, is a compound of significant interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring with two carbonyl groups at positions 2 and 4, along with a methyl group at position 3. This unique structure contributes to its reactivity and potential biological effects. The compound is a derivative of furan, a heterocyclic organic compound known for its diverse biological activities.

The biological activity of 3-MF can be attributed to several mechanisms:

- Nucleophilic and Electrophilic Behavior : Depending on the reaction conditions, 3-MF can act as either a nucleophile or an electrophile. This duality allows it to interact with various biomolecules, including proteins and nucleic acids.

- Metal Ion Complexation : The ability to form complexes with metal ions may enhance its reactivity and influence its biological effects.

- Radical Reactions : Studies have shown that 3-MF can undergo reactions with radicals such as hydroxyl (OH) and nitrate (NO3), leading to degradation products that may have distinct biological properties .

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, derivatives related to 3-MF have shown effectiveness against various bacterial strains:

- Escherichia coli : Some derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 64 µg/mL against E. coli .

- Staphylococcus aureus : Other studies reported promising activity against this gram-positive bacterium, suggesting potential applications in developing new antibacterial agents .

Antioxidant Properties

The antioxidant capacity of 3-MF has been evaluated using various assays. One study highlighted its ability to reduce ferric ions (Fe^3+) to ferrous ions (Fe^2+), indicating strong electron-donating potential. This property is crucial for mitigating oxidative stress in biological systems .

Cytotoxic Effects

Some investigations have focused on the cytotoxic effects of 3-MF on cancer cell lines. For example, certain derivatives were found to inhibit cell proliferation in human breast cancer cells (MDA-MB468 and MCF-7) at low micromolar concentrations . This suggests that modifications to the furan structure could yield compounds with enhanced anticancer activity.

Case Studies

- Food Safety Analysis : A study conducted on canned foods revealed the presence of 3-methylfuran in various products. The median concentration was found to be approximately 6 ng/g, raising concerns about its potential carcinogenicity due to structural similarities with furan .

- Environmental Impact : Research on the atmospheric degradation of 3-methylfuran showed that it reacts significantly with hydroxyl radicals, resulting in various secondary products. Understanding these reactions is essential for assessing its environmental fate and potential toxicity .

Comparative Analysis

| Compound | Antibacterial Activity | Antioxidant Activity | Cytotoxic Effects |

|---|---|---|---|

| This compound | Moderate (E. coli) | High | Moderate |

| Furan | Low | Moderate | High |

| Other Furan Derivatives | Variable | High | Variable |

属性

IUPAC Name |

3-methyloxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGPWASAORSKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296094 | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-51-4 | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。